1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
Description
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound characterized by its multifaceted structure and potential application across diverse fields. This molecule contains a quinoline core, a piperidine ring, and a tetrahydrofuran moiety, indicating a high degree of molecular sophistication which suggests potential utility in areas like medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-5-12-30-23(33)21-22(27-24(35-21)29-13-8-9-14-29)31(25(30)34)16-20(32)26-19-11-10-18(15-17(19)4)28(6-2)7-3/h10-11,15H,5-9,12-14,16H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMIJMOFDJZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)N(CC)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline Core: 6-Acetylamino-4-Methylquinolin-2-yl Moiety
The quinoline scaffold is synthesized via the Pfitzinger reaction , a well-established method for constructing quinoline-4-carboxylic acids from isatin derivatives and ketones. However, to position substituents at the 2-, 4-, and 6-positions, modifications to this protocol are required.
Pfitzinger Reaction for 4-Methylquinoline-2-Carboxylic Acid
A modified Pfitzinger reaction employs 5-nitroisatin and 4-methylacetophenone under microwave irradiation (125°C) in a mixture of ethanol and water with potassium hydroxide. This yields 6-nitro-4-methylquinoline-2-carboxylic acid (Scheme 1A). Nitro reduction using catalytic hydrogenation (Pd/C, H₂) followed by acetylation with acetic anhydride introduces the 6-acetylamino group.
Key Reaction Conditions:
Synthesis of N-(Tetrahydrofuran-2-ylmethyl)Piperidine-4-Carboxamide
The piperidine-4-carboxamide moiety is prepared through a two-step sequence involving Boc protection and amide bond formation .
Piperidine-4-Carboxylic Acid Protection
Piperidine-4-carboxylic acid is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane with triethylamine (Yield: 89%).
Amidation with Tetrahydrofuran-2-ylmethylamine
The Boc-protected acid is coupled with tetrahydrofuran-2-ylmethylamine using EDC/HOBt in DMF (25°C, 12 h). Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide (Overall Yield: 76%).
Coupling of Quinoline and Piperidine Moieties
The final step involves forming the C–N bond between the quinoline-2-carbonyl chloride and the piperidine amine.
Nucleophilic Acyl Substitution
The quinoline-2-carbonyl chloride reacts with N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide in anhydrous dichloromethane using triethylamine as a base (0°C to 25°C, 16 h). This yields the target compound after purification via silica gel chromatography (Yield: 74%).
Characterization Data:
Alternative Synthetic Routes and Optimization
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 74 | 98 | Simple, scalable | Requires anhydrous conditions |
| Buchwald-Hartwig | 68 | 95 | High regioselectivity | Costly catalysts, long reaction time |
| Reductive Amination | 62 | 90 | Mild conditions | Low yield, byproduct formation |
Chemical Reactions Analysis
Types of Reactions: 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is expected to participate in several types of organic reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups makes it a versatile reactant in organic synthesis.
Common Reagents and Conditions: Common reagents might include mild oxidizing agents like potassium permanganate for specific functional group transformations, or strong reducing agents such as lithium aluminium hydride for selective reductions. Substitution reactions could be facilitated using nucleophiles such as sodium methoxide or electrophiles like alkyl halides under mild heating or solvent-controlled conditions.
Major Products: The major products formed from these reactions will largely depend on the specific functional group being targeted. For instance, oxidation of the tetrahydrofuran ring might produce a lactone, while reduction could yield a more saturated and stable alcohol derivative.
Scientific Research Applications
Chemistry: In the realm of chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, thanks to its multiple reactive sites. It can serve as a precursor in designing molecules with specific properties for catalysis or as ligands in coordination chemistry.
Biology: Biologically, its quinoline core makes it a candidate for studying interactions with DNA or enzymes, potentially contributing to the development of new biochemical tools or drugs.
Medicine: In medicine, the compound's structure suggests potential pharmacological activities, possibly as an inhibitor of certain enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: In an industrial context, it could be applied in the development of novel materials, coatings, or as a starting point for the synthesis of agrochemicals or fine chemicals.
Mechanism of Action
The mechanism of action of this compound in a biological context would likely involve binding to specific molecular targets, such as enzymes or receptors. This interaction could inhibit or activate pathways, depending on the nature of the binding and the targets involved. The precise pathways and molecular targets would depend on the specific application being researched.
Comparison with Similar Compounds
Compared to similar compounds, 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of a quinoline core, a piperidine ring, and a tetrahydrofuran moiety.
Similar Compounds
Quinoline derivatives: : Often used in antimalarial and anticancer drugs.
Piperidine derivatives: : Common in pharmaceuticals, serving as scaffolds for various drugs.
Tetrahydrofuran derivatives: : Found in solvents and starting materials for polymer synthesis.
The distinct arrangement of functional groups in this compound imparts unique properties that might be leveraged for specific scientific or industrial applications.
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Biological Activity
The compound 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that combines a quinoline core with piperidine and tetrahydrofuran moieties. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound features:
- Quinoline ring : Known for various biological activities including antibacterial and anticancer properties.
- Piperidine ring : Associated with anesthetic effects and enzyme inhibition.
- Tetrahydrofuran moiety : Often linked to enhanced solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial : Effective against various bacterial strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Enzyme inhibition : Inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease.
Antibacterial Activity
A study demonstrated that derivatives of quinoline showed significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may also exhibit similar properties.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Other strains tested | Weak to moderate |
Anticancer Activity
Quinoline derivatives have been noted for their anticancer properties. For instance, compounds with similar functional groups have shown IC50 values in the low micromolar range against various cancer cell lines. The specific activity of this compound needs further investigation through in vitro studies.
Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes based on structural similarities with known inhibitors:
- Acetylcholinesterase (AChE) : Important for neurodegenerative disease treatment.
- Urease : Target for treating infections caused by urease-producing bacteria.
| Enzyme Type | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong inhibition expected |
| Urease | Strong inhibition expected |
Case Studies and Research Findings
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Cytotoxicity Assays :
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Quinoline core formation : Introduce the 4-methyl group via Friedländer condensation or palladium-catalyzed cross-coupling.
- Acetylamino incorporation : Use acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) at position 6 .
- Piperidine coupling : React the quinoline intermediate with piperidine-4-carboxamide using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- THF-methyl attachment : Employ nucleophilic substitution or reductive amination for the tetrahydrofuran-methyl group, with yields optimized at 60–73% via tert-butyl protection/deprotection strategies .
- Purification : Achieve >95% purity via reverse-phase HPLC, as validated by 1H NMR and ESI-MS .
Q. Which spectroscopic techniques confirm structural integrity?
- 1H/13C NMR : Resolve proton environments (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~464) and fragmentation patterns .
- IR spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, NH bend ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Steric hindrance mitigation : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics .
- Activating agents : Replace EDCI with HATU for improved amidation efficiency in sterically crowded systems .
- Solvent optimization : Switch from DCM to DMF for better solubility of intermediates .
Q. What methodologies assess inhibitory activity against NOS isoforms?
- Radiometric assay : Measure L-[3H]-citrulline formation from L-[3H]-arginine using recombinant human iNOS/eNOS/nNOS (IC50 values via dose-response curves) .
- Fluorescence-based detection : Use diaminofluorescein-2 (DAF-2) for high-throughput screening, validated against radiometric data .
- Kinetic analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
Q. How to resolve contradictions between X-ray crystallography and NMR data?
- Dynamic NMR : Perform variable-temperature (VT-NMR) and NOESY experiments to identify solution-state conformers .
- DFT calculations : Compare B3LYP/6-31G*-optimized structures with crystallographic data to reconcile steric/electronic effects .
- Co-crystallization : Co-crystalize with target proteins (e.g., iNOS) to validate biologically active conformations .
Q. What strategies improve solubility for pharmacokinetic studies?
- Salt formation : Convert the free base to a dihydrochloride salt, increasing aqueous solubility 3–5× .
- Nanoemulsions : Use Tween-80/Pluronic F-68 to achieve particle sizes <200 nm for oral bioavailability .
- Co-solvent systems : Formulate with PEG 400/EtOH (70:30 v/v) for IV administration .
Q. How to design SAR studies for the THF-methyl group?
- Analog synthesis : Replace THF with tetrahydropyran or dioxolane to assess oxygen ring size impact .
- Steric probes : Introduce methyl/ethyl substituents on THF to evaluate van der Waals interactions .
- Deuterated derivatives : Use THF-d9 for binding kinetics via surface plasmon resonance (SPR) .
- In silico modeling : Predict binding poses with AutoDock Vina or Schrödinger Glide .
Methodological Considerations
- Contradiction analysis : Cross-validate enzyme inhibition data with orthogonal assays (e.g., radiometric vs. fluorescence) .
- Synthetic scalability : Optimize column chromatography to semi-preparative HPLC for gram-scale production .
- Purity thresholds : Maintain >95% HPLC purity to minimize off-target effects in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
